Methyl cyano(cyclopentylidene)acetate
Description
Methyl cyano(cyclopentylidene)acetate is a specialized organic compound featuring a cyclopentylidene ring fused with a cyano-substituted acetate ester. The cyclopentylidene moiety introduces ring strain and conformational rigidity, while the cyano group enhances electrophilicity, enabling participation in nucleophilic additions or cycloadditions .
Synthetic routes for analogous compounds, such as methyl chloro(cyclopropylidene)acetate, involve cyclization or substitution reactions using reagents like acetyl chloride or trifluoroacetic anhydride .
Properties
CAS No. |
66977-04-6 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 2-cyano-2-cyclopentylideneacetate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8(6-10)7-4-2-3-5-7/h2-5H2,1H3 |
InChI Key |
OWUBLGHIVNFJET-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1CCCC1)C#N |
Canonical SMILES |
COC(=O)C(=C1CCCC1)C#N |
Other CAS No. |
66977-04-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Ring Size and Strain :
- Cyclopentylidene (5-membered ring) balances moderate strain and reactivity, making it suitable for rearrangements (e.g., Pummerer with acetyl chloride) .
- Cyclopropylidene (3-membered ring) exhibits higher strain, favoring ring-opening reactions or cycloadditions .
- Cyclohexylidene (6-membered ring) offers greater stability but reduced reactivity .
Substituent Effects: Cyano Group: Enhances electrophilicity, enabling nucleophilic attacks (e.g., in methyl cyanoacetate ). Chloro Group: Facilitates SN2 substitutions or eliminations (e.g., in methyl chloro(cyclopropylidene)acetate ). Ethyl/Heterocyclic Groups: Improve lipophilicity and target binding in drug candidates .
Applications: Pharmaceuticals: Cyclopentylidene derivatives are prevalent in kinase inhibitor syntheses , while cyclopropane analogs serve as precursors for heterocycles like pyrimidinones . Material Science: Cyanoacetates are employed in polymer crosslinking and dye synthesis .
This compound:
Methyl Chloro(cyclopropylidene)acetate:
- Serves as a dienophile in [2+2] cycloadditions to synthesize cyclobutane-fused pyrimidinones .
- Reacts with amidines to form tetrahydroquinazolinones, bioactive scaffolds in drug discovery .
Methyl Cyanoacetate:
- Participates in Knoevenagel condensations to form α,β-unsaturated nitriles, intermediates in agrochemicals .
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